

AZD7687: A Technical Guide to Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: AZD7687

Cat. No.: B605777

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.^{[1][2][3]} This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of **AZD7687**. The information is curated to support researchers and professionals in drug development in their understanding and utilization of this compound. While extensive clinical and pharmacological data are available, this document focuses on the fundamental chemical and physical characteristics of **AZD7687**. It is important to note that experimentally determined values for properties such as logP and pKa are not readily available in the public domain; therefore, this guide also outlines standard experimental protocols for their determination.

Physicochemical Properties

A summary of the core physicochemical properties of **AZD7687** is presented in the table below. These parameters are fundamental to understanding the compound's behavior in biological systems and for formulation development.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₅ N ₃ O ₃	MedChemExpress
Molecular Weight	367.44 g/mol	MedChemExpress
Appearance	Solid	MedChemExpress
logP (Predicted)	Not available	N/A
pKa (Predicted)	Not available	N/A

Note: Experimentally determined logP and pKa values for **AZD7687** are not publicly available. In the absence of experimental data, computational prediction methods can provide estimates for these values.

Solubility Profile

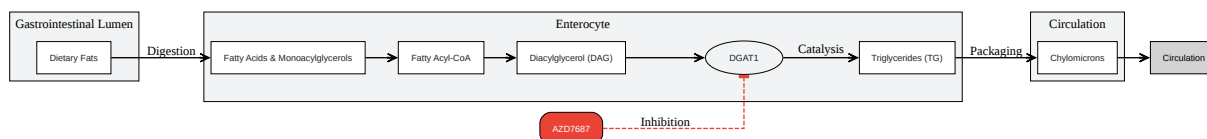
The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known solubility of **AZD7687** in various solvents.

Solvent	Solubility	Observations	Source
DMSO	≥ 50 mg/mL (≥ 136.08 mM)	-	MedChemExpress[3]
In Vivo Formulation 1	2.5 mg/mL (6.80 mM)	Suspended solution. Requires ultrasonic warming. (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)	MedChemExpress[3]
In Vivo Formulation 2	≥ 2.5 mg/mL (6.80 mM)	Clear solution. (10% DMSO, 90% (20% SBE-β-CD in Saline))	MedChemExpress[3]
Ethanol	Not available	-	N/A
Methanol	Not available	-	N/A
Acetone	Not available	-	N/A
Phosphate Buffered Saline (PBS)	Not available	-	N/A

Note: The solubility in common laboratory solvents such as ethanol, methanol, and acetone, as well as in physiological buffers like PBS, has not been reported in publicly accessible literature.

Mechanism of Action and Signaling Pathway

AZD7687 functions as a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2][3] DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol molecule to form a triglyceride.[4][5] This process is central to the absorption of dietary fats in the small intestine and for the storage of fat in tissues like the liver.[2] By inhibiting DGAT1, **AZD7687** effectively reduces the synthesis and subsequent absorption of triglycerides.



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Inhibition of Triglyceride Synthesis by **AZD7687**

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a compound are crucial for reproducible research. Below are standard methodologies that can be applied to determine the logP, pKa, and solubility of **AZD7687**.

Determination of Octanol-Water Partition Coefficient (logP)

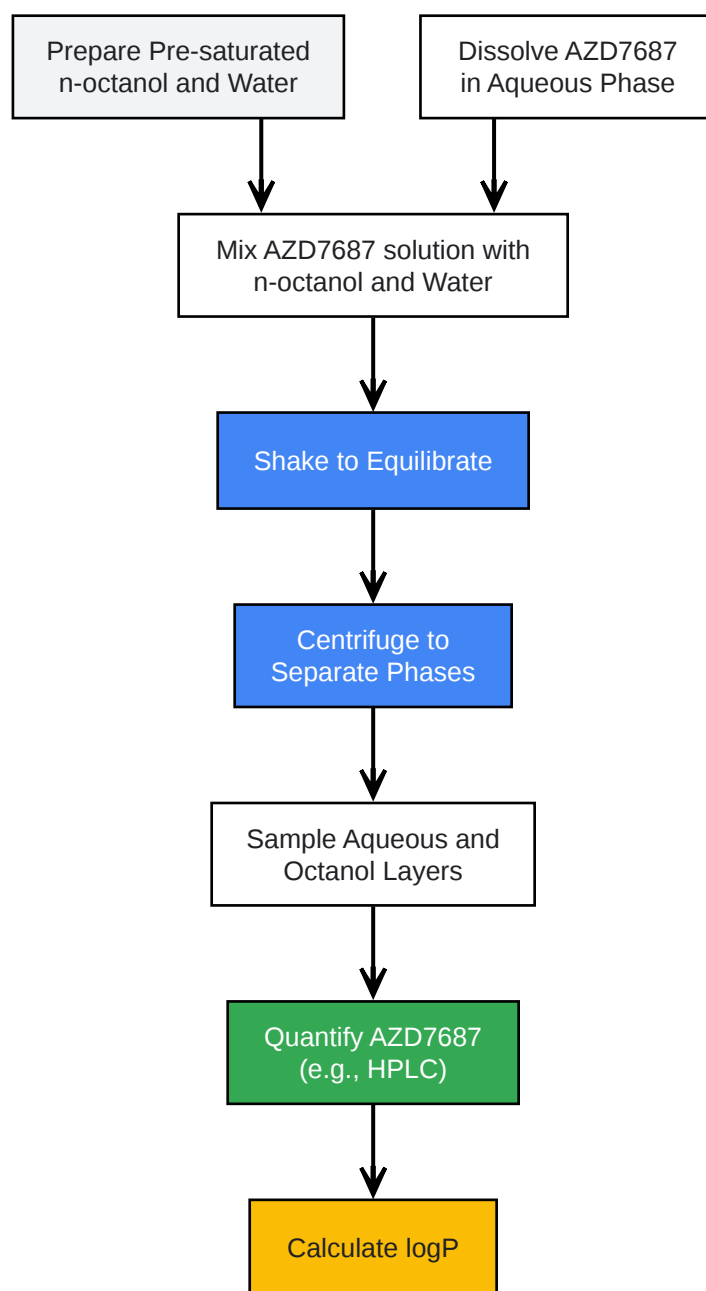
The Shake-Flask method is the gold standard for experimentally determining the logP of a compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Protocol:

- **Preparation of Phases:** Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate.
- **Sample Preparation:** Prepare a stock solution of **AZD7687** in the aqueous phase.

- Partitioning: Add a known volume of the **AZD7687** stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
- Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of **AZD7687** in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The logP is calculated using the following formula: $\log P = \log_{10}([\text{AZD7687}]_{\text{octanol}} / [\text{AZD7687}]_{\text{aqueous}})$



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Shake-Flask Method for logP Determination

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common and accurate method for pKa determination.

Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.

Protocol:

- **Sample Preparation:** Dissolve a precisely weighed amount of **AZD7687** in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
- **Titration Setup:** Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.
- **Data Collection:** Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.

Determination of Aqueous Solubility

The Shake-Flask method is also the definitive technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent to form a saturated solution. The concentration of the dissolved compound is then measured.

Protocol:

- **Sample Preparation:** Add an excess amount of solid **AZD7687** to a vial containing the solvent of interest (e.g., water, buffer of a specific pH).
- **Equilibration:** Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by filtration or centrifugation.

- Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of **AZD7687** using a validated analytical method (e.g., HPLC-UV).
- Result: The measured concentration represents the thermodynamic solubility of **AZD7687** in the tested solvent at that temperature.

Clinical Context and Side Effects

Clinical trials of **AZD7687** have provided proof of mechanism for its inhibitory effect on DGAT1, demonstrating a marked reduction in postprandial triglyceride levels.[1] However, the development of **AZD7687** has been hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][6][7][8] These adverse effects have raised questions about the therapeutic window and the overall utility of DGAT1 inhibition as a treatment for metabolic diseases.[6][8]

Conclusion

AZD7687 is a well-characterized DGAT1 inhibitor with a clear mechanism of action. This guide has summarized its key physicochemical properties and solubility data available in the public domain. While some fundamental parameters like experimentally determined logP and pKa are not currently available, the provided standard protocols offer a roadmap for their determination. A thorough understanding of these properties is essential for any researcher or drug development professional working with this compound, particularly for designing formulations and interpreting biological data. The challenges highlighted by its clinical side-effect profile underscore the importance of integrating physicochemical understanding with pharmacological and clinical data in the drug development process.

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